2-Iodo-1-methoxy-4-vinylbenzene
Overview
Description
2-Iodo-1-methoxy-4-vinylbenzene is an organic compound with the molecular formula C9H9IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methoxy-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methoxy-4-vinylbenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require a catalyst such as copper(II) chloride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methoxy-4-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group under hydrogenation conditions
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions
Major Products
Substitution: Products depend on the substituent introduced, such as 2-methoxy-4-vinylbenzene if iodine is replaced by a hydrogen atom.
Oxidation: Products include 2-iodo-1-methoxy-4-vinylbenzaldehyde or 2-iodo-1-methoxy-4-vinylbenzoic acid.
Reduction: The major product is 2-iodo-1-methoxy-4-ethylbenzene
Scientific Research Applications
2-Iodo-1-methoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of electrophilic aromatic substitution reactions.
Biology: It can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-Iodo-1-methoxy-4-vinylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the resonance effect of the methoxy group, which donates electron density to the benzene ring. The iodine atom, being a good leaving group, facilitates the substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-vinylbenzene: Lacks the iodine substituent, making it less reactive in substitution reactions.
2-Iodo-4-methoxy-1-nitrobenzene: Contains a nitro group, which is a strong electron-withdrawing group, altering its reactivity.
4-Methoxy-1-vinylbenzene: Similar structure but without the iodine atom, affecting its chemical behavior
Uniqueness
2-Iodo-1-methoxy-4-vinylbenzene is unique due to the presence of both an electron-donating methoxy group and an electron-withdrawing iodine atom. This combination allows for a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-ethenyl-2-iodo-1-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEKRYYDYPCSFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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